1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and sulfonyl chlorides. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of pyrrole compounds are often studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole core structure and may exhibit similar chemical properties.
Sulfonyl chlorides: Compounds with sulfonyl chloride groups are often used in similar synthetic applications.
Nitrophenyl derivatives: These compounds contain nitro groups attached to aromatic rings and may undergo similar reactions.
Uniqueness
The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester lies in its specific combination of functional groups
Properties
CAS No. |
173908-20-8 |
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Molecular Formula |
C17H20ClN3O6S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C17H20ClN3O6S/c1-3-19(4-2)10-11-27-17(22)15-6-5-9-20(15)28(25,26)16-12-13(18)7-8-14(16)21(23)24/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
WBVCXCZYDJYUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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